molecular formula C19H17ClF3N3O2S B2891330 3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 956607-36-6

3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

Cat. No.: B2891330
CAS No.: 956607-36-6
M. Wt: 443.87
InChI Key: FGKJQNNYNNKEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a 1,2,4-triazole derivative characterized by:

  • 4-Ethyl substituent on the triazole ring, which may improve metabolic stability compared to smaller alkyl groups.
  • 3-(Trifluoromethyl)phenoxy methyl group at the 5-position, introducing strong electron-withdrawing effects for enhanced target binding.
  • 4-Chlorophenyl group, a common pharmacophore in bioactive molecules, contributing to lipophilicity and structural rigidity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2S/c1-2-26-17(11-28-16-5-3-4-14(10-16)19(21,22)23)24-25-18(26)29(27)12-13-6-8-15(20)9-7-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJQNNYNNKEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)CC2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological significance, exhibiting properties such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : 1,2,4-triazole
  • Substituents :
    • A chlorophenyl group at the 4-position
    • A sulfinyl group at the methyl position
    • An ethyl group at the 4-position
    • A trifluoromethylphenoxy group at the 5-position

The presence of these substituents is critical for its biological activity and pharmacological profile.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. Studies have shown that derivatives of triazoles exhibit significant activity against various fungal pathogens. For instance, compounds similar to the one have demonstrated efficacy against Candida species and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Antibacterial Activity

Research indicates that triazole derivatives can also possess antibacterial properties. The compound under consideration has been evaluated against several Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics:

BacteriaMIC (μg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

Triazoles have also been explored for their anticancer potential. The compound has been tested against various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116). Results indicated cytotoxic effects with IC50 values in the micromolar range:

Cell LineIC50 (μM)Reference
MCF75.0
HCT1168.0

These results underscore the need for further investigation into its mechanism of action and potential clinical applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazoles. Modifications to the core structure or substituents can significantly impact efficacy:

  • Chlorophenyl Group : Enhances lipophilicity and may improve membrane penetration.
  • Trifluoromethyl Group : Increases metabolic stability and potency against certain pathogens.
  • Sulfinyl Group : May contribute to enhanced interaction with biological targets.

Case Studies

  • Antifungal Efficacy Study : A comparative study involving several triazole derivatives showed that compounds with similar structures exhibited potent antifungal activity against resistant strains of Candida albicans. The study highlighted that modifications at the phenyl ring significantly influenced antifungal potency .
  • Antibacterial Activity Assessment : Another study evaluated a series of triazole derivatives against multi-drug resistant bacteria, revealing that compounds with a trifluoromethyl substituent demonstrated superior antibacterial activity compared to traditional antibiotics like vancomycin .
  • Cytotoxicity Evaluation : Research focusing on cancer cell lines indicated that certain triazole derivatives could induce apoptosis in MCF7 cells through mitochondrial pathways, suggesting a promising avenue for cancer therapy .

Comparison with Similar Compounds

Structural Analogs with Sulfanyl vs. Sulfinyl Groups

3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
  • Key Differences :
    • Sulfanyl (-S-) instead of sulfinyl (-S=O) group.
    • 4-Methylphenyl substituent vs. ethyl group.
  • Impact :
    • The sulfanyl analog exhibits lower polarity (logP ~4.5 vs. ~3.8 for sulfinyl), favoring membrane permeability but reducing solubility.
    • The ethyl group in the target compound may reduce oxidative metabolism compared to methylphenyl, enhancing plasma half-life .
5-(4-Chlorophenyl)-4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole
  • Synthetic Route :
    • Prepared via alkylation of triazole thiols using α-halogenated ketones (e.g., 93% yield for methyl-3-(bromomethyl)benzoate) .
    • Target compound likely requires an additional oxidation step (e.g., H₂O₂) to convert sulfanyl to sulfinyl .

Bioactive Triazole Derivatives

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives
  • Activity : Antifungal and antibiotic properties linked to the 3-thiol group .
Anti-Lipase and Anti-Urease Triazoles
  • Example : 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives.
  • Key Difference: Trifluoromethyl phenoxy in the target compound vs. methoxybenzyl in analogs. Trifluoromethyl’s electron-withdrawing nature may increase binding affinity to lipase/urease active sites .

Substituent Effects on Bioactivity

Trifluoromethyl Phenoxy Group
  • Observed in anticancer thiophene-triazole hybrids (e.g., compound 19b with IC₅₀ = 1.2 µM against MCF-7 cells).
  • The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in target binding .
Ethyl vs. Methyl Substitutents
  • Ethyl groups reduce cytochrome P450-mediated oxidation compared to methyl, as seen in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione (t₁/₂ = 8.2 h vs. 4.5 h for methyl analog) .

Physicochemical Properties

Property Target Compound Sulfanyl Analog Methoxybenzyl Derivative
Molecular Weight ~475 g/mol (estimated) 459.91 g/mol 412.45 g/mol
logP (Predicted) 3.8 4.5 4.2
Water Solubility Moderate (sulfinyl enhances) Low Low
Metabolic Stability High (ethyl group) Moderate Moderate

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield and purity of this triazole derivative?

  • Methodological Answer : Synthesis optimization requires systematic variation of solvent polarity (e.g., ethanol, DMF), temperature (60–120°C), and catalysts (e.g., acetic acid). Evidence suggests that polar aprotic solvents enhance reaction rates, while controlled reflux conditions (4–6 hours) minimize side products . Thin-layer chromatography (TLC) or HPLC should monitor reaction progress, with purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F for trifluoromethyl groups), FT-IR (to confirm sulfinyl S=O stretches at ~1050 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography, where feasible, provides definitive confirmation of stereochemistry and substituent positioning .

Q. How do substituents like the 4-chlorophenyl and trifluoromethylphenoxy groups influence solubility and reactivity?

  • Methodological Answer : The electron-withdrawing 4-chlorophenyl and trifluoromethyl groups reduce electron density on the triazole ring, increasing stability toward oxidation but decreasing solubility in polar solvents. Solubility can be tested via shake-flask methods in water/DMSO mixtures, while reactivity trends are inferred from Hammett σ constants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial MIC tests vs. cytotoxicity screens) to distinguish direct activity from off-target effects. Molecular docking studies can identify binding interactions with biological targets (e.g., fungal CYP51 enzymes), while QSAR models correlate substituent electronic properties (e.g., Hammett σ) with activity .

Q. How do chloro-fluoro aromatic substituents modulate the compound’s electronic properties and binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze charge distribution and frontier molecular orbitals. The 3-(trifluoromethyl)phenoxy group increases lipophilicity (logP), enhancing membrane permeability, while the 4-chlorophenyl group stabilizes π-π stacking in protein binding pockets .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, pH 1–13) with HPLC monitoring. The sulfinyl group (-S(O)-) is prone to hydrolysis in acidic conditions, while the triazole ring remains stable. Degradation pathways are identified via LC-MS/MS, with kinetic modeling (Arrhenius plots) predicting shelf-life .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like Schrödinger’s MetaSite or ADMET Predictor to simulate Phase I/II metabolism. Key sites include sulfinyl oxidation to sulfone and triazole N-methylation. Cross-reference with crystallographic data (CCDC-1441403) to assess steric hindrance at reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.